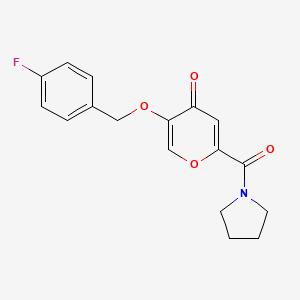
5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C17H16FNO4 and its molecular weight is 317.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C17H16FNO4 and a molecular weight of 317.316 g/mol, this compound is primarily studied for its applications in drug development and its interactions with biological targets.
- IUPAC Name : 5-[(4-fluorophenyl)methoxy]-2-(pyrrolidine-1-carbonyl)pyran-4-one
- Molecular Formula : C17H16FNO4
- Molecular Weight : 317.316 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets, potentially influencing various signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes or receptors involved in disease processes, particularly in cancer and inflammation .
In Vitro Studies
Recent studies have evaluated the compound's effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of L1210 mouse leukemia cells, with IC50 values indicating potent activity in the nanomolar range. This suggests that the compound may induce apoptosis or cell cycle arrest through specific molecular interactions .
Structure-Activity Relationship (SAR)
The introduction of the fluorobenzyl group significantly enhances the compound's lipophilicity and binding affinity to target proteins, which is crucial for its effectiveness as a therapeutic agent. The pyrrolidine carbonyl moiety also contributes to its bioactivity by stabilizing interactions with receptor sites .
Case Study 1: PD-L1 Inhibition
In a comparative study, analogs of this compound were tested for their ability to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The synthesized compounds displayed comparable efficacy to known inhibitors like BMS1166, demonstrating significant potential for cancer immunotherapy applications .
Case Study 2: Synthesis and Evaluation
A comprehensive synthesis route was established for this compound, which included hybrid catalysts facilitating the multicomponent reactions necessary for its production. The biological evaluation highlighted its effectiveness against various tumor cell lines, reinforcing its potential as a lead compound for further development .
Data Table: Biological Activity Overview
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| L1210 Mouse Leukemia | L1210 | <50 | Induction of apoptosis |
| PD-L1 Inhibition | H358 (PD-L1 +/−) | <10 | Disruption of PD-1/PD-L1 binding |
| General Cytotoxicity | Various Tumor Lines | <100 | Cell cycle arrest |
特性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(pyrrolidine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-13-5-3-12(4-6-13)10-22-16-11-23-15(9-14(16)20)17(21)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISQZUUAKJHSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














